5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound belonging to the pyrazolopyrimidine family. This compound is known for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is functionalized with an azepane ring and a 2-methylphenyl group.
Preparation Methods
The synthesis of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the azepane and 2-methylphenyl groups. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with various functional groups that exhibit different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with potential kinase inhibitory activity.
Thioglycoside derivatives: Compounds with similar core structures but different functional groups that may exhibit unique biological properties
The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-8-4-5-9-17(15)25-19-16(12-22-25)20(27)24(14-21-19)13-18(26)23-10-6-2-3-7-11-23/h4-5,8-9,12,14H,2-3,6-7,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLMJLXRPAZAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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